molecular formula C10H13ClN2O B2823537 2-amino-4-chloro-N-(propan-2-yl)benzamide CAS No. 83596-49-0

2-amino-4-chloro-N-(propan-2-yl)benzamide

Cat. No.: B2823537
CAS No.: 83596-49-0
M. Wt: 212.68
InChI Key: DDUFHCYDQKMFQD-UHFFFAOYSA-N
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Description

2-amino-4-chloro-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . It is characterized by the presence of an amino group, a chloro group, and an isopropyl group attached to a benzamide core. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-N-(propan-2-yl)benzamide typically involves the reaction of 2-amino-4-chlorobenzoyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-4-chloro-N-(propan-2-yl)benzamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-chloro-N-(propan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropyl group can influence the compound’s steric properties and its interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-4-chloro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUFHCYDQKMFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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